molecular formula C14H14N2O3 B14434060 methyl 2-acetamido-3-(1H-indol-3-yl)prop-2-enoate CAS No. 79722-83-1

methyl 2-acetamido-3-(1H-indol-3-yl)prop-2-enoate

Cat. No.: B14434060
CAS No.: 79722-83-1
M. Wt: 258.27 g/mol
InChI Key: YJKNOKDIPSUPEC-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(1H-indol-3-yl)prop-2-enoate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3-(1H-indol-3-yl)prop-2-enoate typically involves the condensation of indole-3-acetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, employing continuous flow reactors, and utilizing more efficient catalysts to increase the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(1H-indol-3-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the ester group are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Methyl 2-acetamido-3-(1H-indol-3-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3-(1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Methyl indole-3-acetate: A related ester with comparable chemical properties.

    Acetamido indole derivatives: Compounds with similar functional groups and potential biological activities.

Uniqueness

Methyl 2-acetamido-3-(1H-indol-3-yl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various applications in research and industry.

Properties

79722-83-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 2-acetamido-3-(1H-indol-3-yl)prop-2-enoate

InChI

InChI=1S/C14H14N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-8,15H,1-2H3,(H,16,17)

InChI Key

YJKNOKDIPSUPEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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